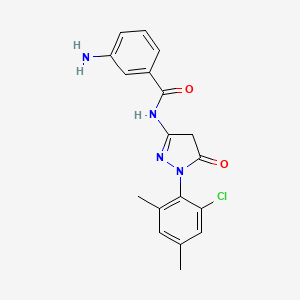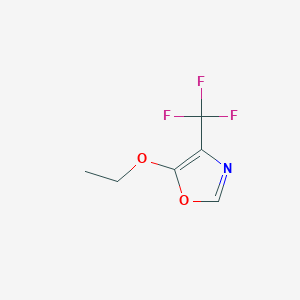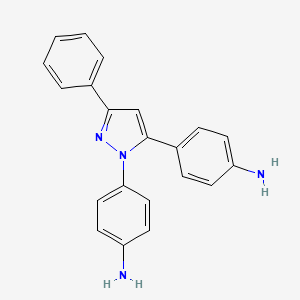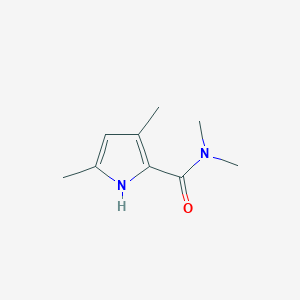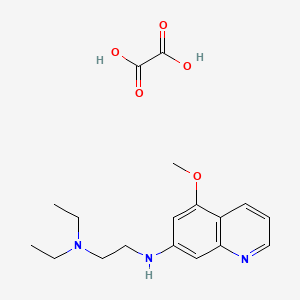
4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of hydroxyl groups and a methyl group, which contribute to its unique chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol can be achieved through various synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and methyl groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or alkanes . Substitution reactions can result in the formation of halogenated derivatives .
Aplicaciones Científicas De Investigación
4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, polymers, and other materials .
Mecanismo De Acción
The mechanism of action of 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function . The benzofuran ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription . These interactions contribute to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of hydroxyl and methyl groups. This unique arrangement enhances its ability to form hydrogen bonds and interact with biological targets, making it a promising candidate for various scientific and industrial applications .
Propiedades
Número CAS |
61135-96-4 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
4-(6-hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H12O4/c1-8-11-4-2-10(17)7-14(11)19-15(8)12-5-3-9(16)6-13(12)18/h2-7,16-18H,1H3 |
Clave InChI |
CYCULTYRLCBPJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


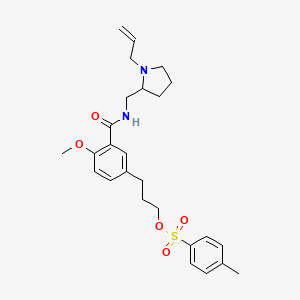

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)


